molecular formula C14H13N3 B13893439 2-(3-aminophenyl)-1H-indol-6-amine

2-(3-aminophenyl)-1H-indol-6-amine

Cat. No.: B13893439
M. Wt: 223.27 g/mol
InChI Key: VJFCNMGDKRHJMT-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole core with an amino group at the 6-position and a 3-aminophenyl group attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-aminophenyl)-1H-indol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminophenyl)-1H-indol-6-amine is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. Its dual amino groups provide versatility in chemical modifications and functionalization, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3-aminophenyl)-1H-indol-6-amine

InChI

InChI=1S/C14H13N3/c15-11-3-1-2-9(6-11)13-7-10-4-5-12(16)8-14(10)17-13/h1-8,17H,15-16H2

InChI Key

VJFCNMGDKRHJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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